N-(4-Aminophenyl)propanamide Hydrochloride (CAS 1171829-70-1): A Comprehensive Technical Guide for Drug Discovery
N-(4-Aminophenyl)propanamide Hydrochloride (CAS 1171829-70-1): A Comprehensive Technical Guide for Drug Discovery
Executive Summary & Strategic Utility
In modern medicinal chemistry, the design of targeted therapeutics—ranging from kinase inhibitors to epigenetic modulators (e.g., HDAC inhibitors)—relies heavily on versatile, bifunctional building blocks. N-(4-aminophenyl)propanamide hydrochloride (CAS 1171829-70-1) [1] is a highly strategic intermediate. Structurally, it is a p-phenylenediamine derivative where one amino group is protected/functionalized as a propionamide, leaving the other as a highly reactive primary amine hydrochloride salt.
This orthogonal reactivity allows chemists to rapidly elaborate the primary amine via amide coupling, reductive amination, or transition-metal-catalyzed cross-coupling, while the propionamide cap provides favorable physicochemical properties (lipophilicity and metabolic stability) compared to standard acetamides.
Physicochemical Profiling
Understanding the physical parameters of this building block is critical for predicting its behavior in parallel synthesis and automated liquid handling systems. The data below summarizes the core properties of the hydrochloride salt[1],[2], alongside its free base counterpart[3].
Table 1: Chemical and Physical Properties
| Parameter | Value |
| IUPAC Name | N-(4-aminophenyl)propanamide hydrochloride |
| CAS Registry Number | 1171829-70-1 (HCl Salt) | 59690-89-0 (Free Base) |
| Molecular Formula | C₉H₁₃ClN₂O |
| Molecular Weight | 200.67 g/mol (Salt) | 164.20 g/mol (Free Base) |
| SMILES | Cl.CCC(=O)NC=1C=CC(N)=CC1 |
| Appearance | Off-white to pale brown crystalline powder |
| Solubility Profile | High in DMSO, Methanol, Water; Low in Hexanes, Ether |
| Topological Polar Surface Area (TPSA) | 55.1 Ų (Free Base) |
Mechanistic Rationale: The Hydrochloride Advantage
Why source the hydrochloride salt (CAS 1171829-70-1) instead of the free base (CAS 59690-89-0)? Free anilines are electron-rich and highly susceptible to auto-oxidation, which leads to the formation of azo compounds, nitroso species, and complex oligomers (often observed as a darkening of the material over time).
By supplying the compound as a hydrochloride salt, the primary amine is protonated to an anilinium ion. This removes the nitrogen's lone pair from conjugation with the aromatic ring, drastically raising the oxidation potential and conferring long-term bench stability. Furthermore, the salt form significantly enhances solubility in polar protic solvents, facilitating easier handling in high-throughput screening (HTS) library synthesis.
Synthetic Pathways and Scalability
The industrial and laboratory-scale synthesis of N-(4-aminophenyl)propanamide hydrochloride relies on a robust, three-step chemoselective sequence starting from inexpensive p-nitroaniline.
Caption: Chemoselective synthetic route for N-(4-aminophenyl)propanamide HCl from p-nitroaniline.
Causality in the Synthetic Steps:
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Acylation: The reaction of p-nitroaniline with propionyl chloride is highly regioselective. The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring, preventing Friedel-Crafts acylation and ensuring exclusively N-acylation to form N-(4-nitrophenyl)propanamide[4].
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Reduction: Catalytic hydrogenation (Pd/C, H₂) smoothly reduces the nitro group to the primary amine without cleaving the newly formed amide bond.
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Salt Formation: Bubbling anhydrous HCl gas through an ethereal solution of the free base precipitates the target compound[2] in high purity, driving the equilibrium forward and leaving organic impurities in the mother liquor.
Downstream Functionalization & Workflows
The primary aniline handle serves as a versatile nucleophile. Below is a logical mapping of how this intermediate is deployed to synthesize various pharmacological pharmacophores.
Caption: Downstream synthetic applications of the primary aniline handle in drug discovery.
Experimental Protocol A: High-Efficiency Amide Coupling
Anilines are inherently weaker nucleophiles than aliphatic amines. To achieve quantitative yields when coupling N-(4-aminophenyl)propanamide hydrochloride with complex carboxylic acids, highly reactive coupling reagents like HATU are required.
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Step 1: Activation. Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M).
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Causality: DMF is chosen for its high dielectric constant, stabilizing the polar transition states. Pre-activating the acid prevents the HATU from reacting directly with the aniline (which can cause unwanted guanidinylation).
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Step 2: Base Addition. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the mixture.
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Causality: The stoichiometry of the base is critical. 1.0 eq is consumed to neutralize the HCl salt of the aniline, 1.0 eq deprotonates the carboxylic acid, and the remaining 1.0 eq acts as a kinetic buffer to maintain the basic environment necessary for active ester formation.
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Step 3: Coupling. Add N-(4-aminophenyl)propanamide hydrochloride (1.0 eq) and stir at room temperature for 4–6 hours.
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Causality: Room temperature minimizes the epimerization of any chiral centers present in the carboxylic acid and avoids thermal degradation of the HOAt-active ester.
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Step 4: Workup. Quench with saturated aqueous NaHCO₃ and extract with EtOAc.
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Causality: The basic aqueous wash hydrolyzes unreacted active esters and removes the HOAt byproduct, allowing the highly organic-soluble bis-amide product to partition cleanly into the organic layer.
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Experimental Protocol B: Buchwald-Hartwig Cross-Coupling
Forming secondary anilines from primary anilines often suffers from the formation of diarylated side products. This protocol is optimized for mono-arylation.
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Step 1: Reagent Assembly. In a flame-dried Schlenk tube, combine N-(4-aminophenyl)propanamide hydrochloride (1.0 eq), aryl halide (1.1 eq), Pd₂(dba)₃ (0.05 eq), XPhos (0.1 eq), and Cs₂CO₃ (3.0 eq).
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Causality: XPhos is a bulky, electron-rich biaryl phosphine that facilitates the oxidative addition of unactivated aryl chlorides and strongly promotes reductive elimination. Its steric bulk prevents the secondary amine product from coordinating to the palladium, thereby halting diarylation. Cs₂CO₃ is a mild base that neutralizes the HCl salt without hydrolyzing the propionamide cap (which stronger bases like NaOtBu might do).
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Step 2: Deoxygenation. Evacuate the tube and backfill with Argon (repeat 3x).
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Causality: Palladium(0) species are highly sensitive to oxygen; rigorous deoxygenation prevents premature catalyst oxidation and turnover failure.
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Step 3: Reaction. Add anhydrous 1,4-Dioxane (0.2 M) and heat to 90°C for 12 hours.
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Causality: Dioxane provides a sufficiently high boiling point and coordinates weakly to Pd, stabilizing intermediate species without outcompeting the XPhos ligand.
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Analytical Characterization Standards
To ensure the integrity of CAS 1171829-70-1 before deploying it in complex multi-step synthesis, the following analytical validations should be performed:
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LC-MS (ESI+): The mass spectrum should show a dominant [M+H]⁺ peak at m/z 165.1, corresponding to the ionized free base. The chloride counterion will not appear in positive ion mode.
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¹H NMR (400 MHz, DMSO-d₆):
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Expect a broad singlet integrating to 3H around 10.0 ppm (anilinium -NH₃⁺).
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A singlet integrating to 1H around 9.8 ppm (amide -NH-).
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Two doublets integrating to 2H each in the aromatic region (approx. 7.5 ppm and 7.3 ppm), indicative of the para-substituted benzene ring.
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A quartet (2H) and a triplet (3H) in the aliphatic region corresponding to the ethyl group of the propionamide cap.
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HPLC: Use a reverse-phase C18 column with a gradient of Water/Acetonitrile (containing 0.1% TFA). The compound will elute early due to its high polarity as a salt.
References
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PubChem. "N-(4-Aminophenyl)propanamide | C9H12N2O | CID 314342" (Free Base Properties). National Center for Biotechnology Information. URL:[Link]
